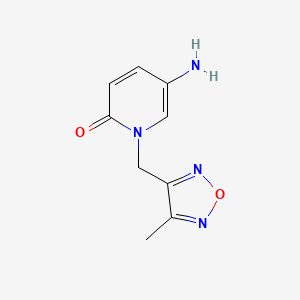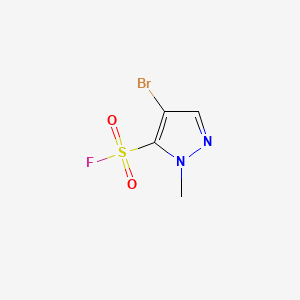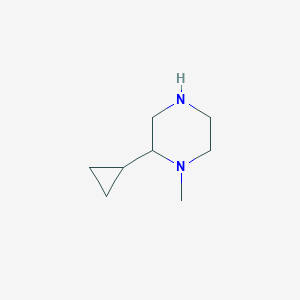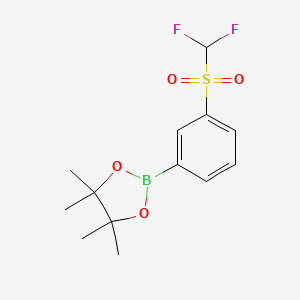
Methyl2,5-dioxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H8O4. It is a derivative of cyclopentane, featuring two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of a suitable precursor, such as a dicarboxylic acid or its derivative, under acidic or basic conditions. For example, the reaction of glutaric anhydride with methanol in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of methyl 2,5-dioxocyclopentane-1-carboxylate may involve large-scale esterification reactions. These processes typically use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 2,5-dioxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in nucleophilic addition and substitution reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the compound’s chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone derivative of cyclopentane.
Methyl cyclopentanone-2-carboxylate: Similar structure but with only one ketone group.
Cyclopentane-1,2,5-trione: Contains three ketone groups.
Uniqueness
Methyl 2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other cyclopentane derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-11-7(10)6-4(8)2-3-5(6)9/h6H,2-3H2,1H3 |
Clé InChI |
AUTKKIGKJGQQGQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


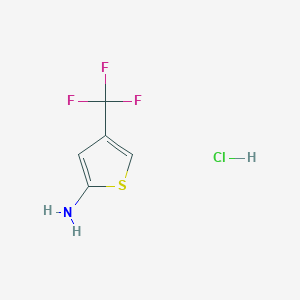
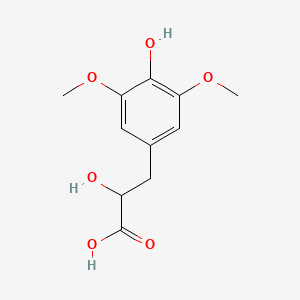
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
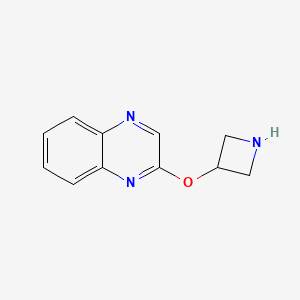
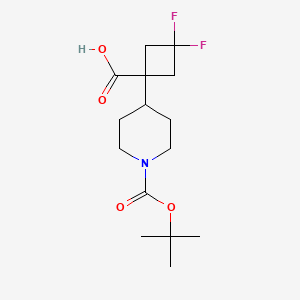
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
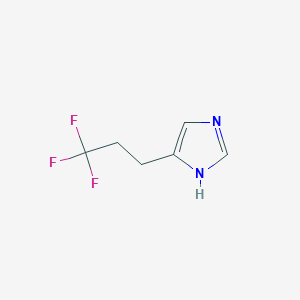
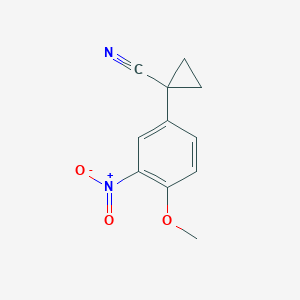
![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
